molecular formula C20H17ClN2O4 B11549964 N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2-methoxyphenoxy)acetohydrazide

N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2-methoxyphenoxy)acetohydrazide

Cat. No.: B11549964
M. Wt: 384.8 g/mol
InChI Key: SJFUHPWFHFMMNQ-WSDLNYQXSA-N
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Description

N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2-methoxyphenoxy)acetohydrazide is a complex organic compound that features a furan ring, a chlorophenyl group, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2-methoxyphenoxy)acetohydrazide typically involves the condensation of 5-(4-chlorophenyl)furan-2-carbaldehyde with 2-(2-methoxyphenoxy)acetohydrazide. The reaction is carried out in the presence of a suitable catalyst, often under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2-methoxyphenoxy)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2-methoxyphenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2-hydroxyphenoxy)acetohydrazide
  • N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2-ethoxyphenoxy)acetohydrazide

Uniqueness

N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2-methoxyphenoxy)acetohydrazide is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its solubility, stability, and overall efficacy in various applications compared to its analogs.

Properties

Molecular Formula

C20H17ClN2O4

Molecular Weight

384.8 g/mol

IUPAC Name

N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C20H17ClN2O4/c1-25-18-4-2-3-5-19(18)26-13-20(24)23-22-12-16-10-11-17(27-16)14-6-8-15(21)9-7-14/h2-12H,13H2,1H3,(H,23,24)/b22-12+

InChI Key

SJFUHPWFHFMMNQ-WSDLNYQXSA-N

Isomeric SMILES

COC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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